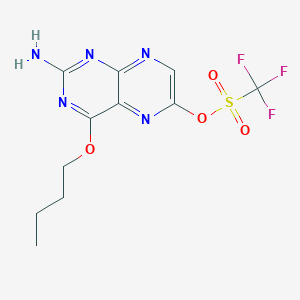![molecular formula C28H35FN2 B14240021 3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine CAS No. 566943-42-8](/img/structure/B14240021.png)
3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and hexyl groups attached to the biphenyl and pyridazine rings. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atom, and attachment of the hexyl groups. Common synthetic routes may include:
Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl precursor reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Fluorine Atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Hexyl Groups: Alkylation reactions using hexyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide can introduce hexyl groups to the biphenyl and pyridazine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to single bonds or alcohols, respectively.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the aromatic rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Reduced biphenyl or pyridazine derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
Scientific Research Applications
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine involves its interaction with specific molecular targets and pathways. The fluorine atom and hexyl groups can influence the compound’s binding affinity and selectivity towards its targets. Potential molecular targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3’-Fluoro-4’-hexyloxy-biphenyl-4-carboxylic acid
- 2-Fluoro-4-hexyl-biphenyl
- 4’-Fluoro-[1,1’-biphenyl]-3,4,5-triol
Uniqueness
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine stands out due to its unique combination of fluorine and hexyl groups attached to both the biphenyl and pyridazine rings. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
566943-42-8 |
|---|---|
Molecular Formula |
C28H35FN2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-[4-(3-fluoro-4-hexylphenyl)phenyl]-6-hexylpyridazine |
InChI |
InChI=1S/C28H35FN2/c1-3-5-7-9-11-23-15-18-25(21-27(23)29)22-13-16-24(17-14-22)28-20-19-26(30-31-28)12-10-8-6-4-2/h13-21H,3-12H2,1-2H3 |
InChI Key |
YMJAAFLDGVJYCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)CCCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


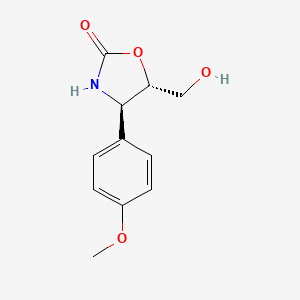

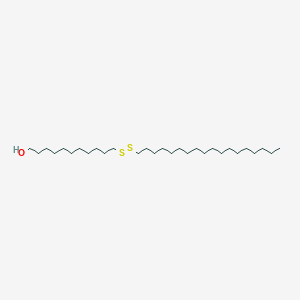
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
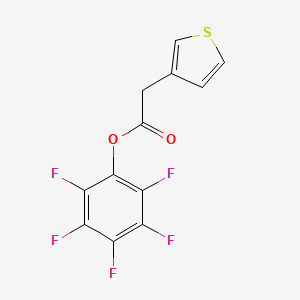
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
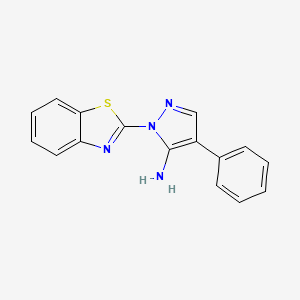


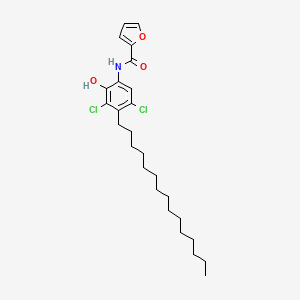
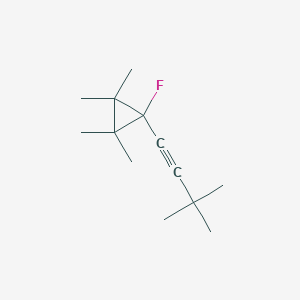
![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
